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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the

crystallographic study of the 70S ribosome in complex with the anti-tuberculosis antibiotic,

viomycin. The information compiled herein is intended to guide researchers in replicating and

expanding upon existing structural biology research to facilitate the development of novel

therapeutics targeting the bacterial ribosome.

Introduction
Viomycin, a tuberactinomycin antibiotic, is a potent inhibitor of bacterial protein synthesis and

has been a critical component in the treatment of multidrug-resistant tuberculosis. It exerts its

inhibitory effect by binding to the ribosome, the cellular machinery responsible for protein

synthesis. High-resolution structural data from X-ray crystallography have been instrumental in

elucidating the precise binding site and mechanism of action of viomycin. These studies reveal

that viomycin binds at the interface of the small (30S) and large (50S) ribosomal subunits,

specifically interacting with helix 44 (h44) of the 16S rRNA and Helix 69 (H69) of the 23S rRNA.

[1][2][3][4] This interaction stabilizes the transfer RNA (tRNA) in the A site, thereby inhibiting

translocation.[1][2][3][4] More recent studies have also identified additional viomycin binding

sites on the rotated state of the ribosome, suggesting a more complex mechanism of

translocation blockage.[5]
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Understanding the crystallographic workflow and the specific molecular interactions between

viomycin and the 70S ribosome is crucial for structure-based drug design efforts aimed at

developing new antibiotics to combat resistant bacterial strains.

Data Presentation
Crystallographic Data Summary for 70S Ribosome-
Viomycin Complex
The following table summarizes key crystallographic data for the Thermus thermophilus 70S

ribosome in complex with viomycin, mRNA, and tRNAs.

Parameter Viomycin Complex Reference

PDB ID
3KNL, 3KNM, 3KNN, 3KNO,

4V7L
[2][6]

Resolution (Å) 3.3 [1][2]

Space Group P2₁2₁2₁ Stanley, R.E., et al. (2010)

Unit Cell (a, b, c in Å) 210.4, 465.8, 675.9 Stanley, R.E., et al. (2010)

R-work / R-free (%) 22.8 / 27.3 Stanley, R.E., et al. (2010)

Organism Thermus thermophilus [1]

Experimental Protocols
The following protocols are adapted from the methodologies described by Stanley, R.E., et al.

in Nature Structural & Molecular Biology (2010).[1]

Protocol 1: Purification of Thermus thermophilus 70S
Ribosomes

Cell Lysis and Ribosome Isolation:

Thermus thermophilus cells are lysed by sonication or a French press in a buffer

containing 20 mM HEPES-KOH (pH 7.6), 10 mM MgCl₂, 100 mM NH₄Cl, 0.5 mM EDTA,
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and 6 mM β-mercaptoethanol.

The lysate is clarified by centrifugation to remove cell debris.

Ribosomes are pelleted from the supernatant by ultracentrifugation.

Sucrose Gradient Centrifugation:

The crude ribosome pellet is resuspended and layered onto a 10-40% sucrose density

gradient.

Ultracentrifugation is performed to separate the 70S ribosomes from the 30S and 50S

subunits and other cellular components.

Fractions containing 70S ribosomes are collected and pelleted.

Ribosome Purity and Storage:

The purified 70S ribosomes are resuspended in a storage buffer (e.g., 5 mM HEPES-KOH

pH 7.6, 50 mM KCl, 10 mM NH₄Cl, 10 mM MgCl₂).

The concentration is determined spectrophotometrically (1 A₂₆₀ unit = 23 pmol of 70S

ribosomes).

Aliquots are flash-frozen in liquid nitrogen and stored at -80°C.

Protocol 2: Formation of the 70S Ribosome-Viomycin
Complex

Preparation of Components:

Thaw purified 70S ribosomes, mRNA (with a suitable Shine-Dalgarno sequence and

codons), and tRNAs (fMet-tRNAfMet, and a cognate tRNA for the A-site codon) on ice.

Prepare a stock solution of viomycin (e.g., 100 mM in water).

Complex Assembly:
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In a reaction buffer (5 mM Hepes-KOH pH 7.6, 10 mM MgCl₂, 50 mM KCl, 10 mM NH₄Cl),

incubate 4 µM of 70S ribosomes with 8 µM of mRNA for 15 minutes at 55°C.[1]

Add 8 µM of fMet-tRNAfMet to occupy the P-site and incubate for an additional 30

minutes.[1]

To load the A-site tRNA, add 16 µM of a ternary complex consisting of EF-Tu, a non-

hydrolyzable GTP analog (e.g., GMP-PNP), and the A-site tRNA. Incubate for 30 minutes.

[1]

Add viomycin to a final concentration of 100 µM and incubate for a final 30 minutes.[1]

Cool the complex to room temperature and clarify by brief centrifugation before setting up

crystallization trials.

Protocol 3: Crystallization and Data Collection
Crystallization:

The 70S ribosome-viomycin complex is crystallized using the vapor diffusion method

(sitting or hanging drop).

Mix the complex solution in a 1:1 ratio with the reservoir solution.

A typical reservoir solution contains 100 mM Tris-HCl (pH 7.6), 2.9% (w/v) PEG 20K, 7-

12% (v/v) MPD, and 100-200 mM arginine.[7]

Incubate plates at a constant temperature (e.g., 19-20°C) and monitor for crystal growth.

Crystal Handling and Cryo-protection:

Crystals are harvested using appropriately sized loops.

For cryo-protection, crystals are briefly transferred to a solution containing the reservoir

solution supplemented with a cryoprotectant (e.g., 20-30% glycerol or ethylene glycol)

before being flash-cooled in liquid nitrogen.

X-ray Diffraction Data Collection:
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Data is collected at a synchrotron radiation source.

Crystals are maintained at cryogenic temperatures (around 100 K) during data collection

to minimize radiation damage.

A complete dataset is collected by rotating the crystal in the X-ray beam.

Structure Determination:

The structure is solved by molecular replacement using a previously determined ribosome

structure (e.g., PDB IDs 2J00 and 2J01) as a search model.[1]

The initial model is refined using rigid body refinement, followed by iterative cycles of

manual model building and refinement.[1]

The viomycin molecule and tRNAs are built into the resulting electron density maps.

Visualizations
Experimental Workflow for Crystallography
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Caption: Workflow for the crystallography of the 70S ribosome-viomycin complex.
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Caption: Viomycin binding and inhibition of ribosomal translocation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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